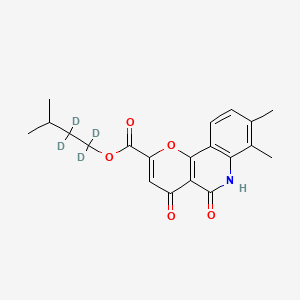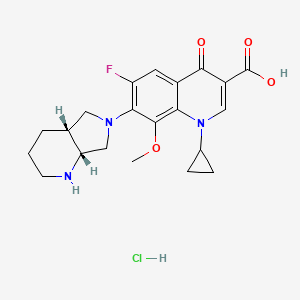![molecular formula C22H19N3O6 B589493 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 CAS No. 1330180-09-0](/img/no-structure.png)
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4, also known as PIMD4, is a compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. PIMD4 is a deuterated form of the original compound, which is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
作用機序
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 works by inhibiting the activity of PARP, an enzyme that plays a crucial role in DNA repair. PARP is activated in response to DNA damage, and it catalyzes the formation of poly(ADP-ribose) chains on target proteins. These chains recruit DNA repair proteins to the site of damage, facilitating DNA repair. Inhibition of PARP by this compound leads to the accumulation of DNA damage, which can result in the death of cancer cells or the activation of other cellular pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. Inhibition of PARP by this compound leads to the accumulation of DNA damage, which can result in the death of cancer cells. This compound has also been shown to have neuroprotective effects in preclinical studies, making it a potential treatment for neurodegenerative diseases. This compound has been shown to have minimal toxicity in preclinical studies, making it a promising candidate for further development.
実験室実験の利点と制限
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has several advantages for lab experiments. It is a potent inhibitor of PARP, making it a useful tool for studying the role of PARP in various biological processes. This compound has been shown to have minimal toxicity in preclinical studies, making it a safe compound to use in lab experiments. However, this compound is a complex compound that requires specialized equipment and expertise to synthesize, making it challenging to obtain in large quantities.
将来の方向性
There are several future directions for research on 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4. One area of research is in the development of this compound as a potential treatment for cancer. Preclinical studies have shown promising results, and further research is needed to determine the safety and efficacy of this compound in human clinical trials. Another area of research is in the development of this compound as a potential treatment for neurodegenerative diseases. Preclinical studies have shown neuroprotective effects, and further research is needed to determine the potential of this compound as a treatment for these diseases. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
合成法
The synthesis of 4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 involves the reaction of 4-[4-[(5S)-5-phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone with deuterium oxide. This reaction results in the replacement of the hydrogen atoms with deuterium atoms, leading to the formation of this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-[4-[(5S)-5-Phthalimidomethyl-2-oxo-3-oxazolidinyl]phenyl]-3-morpholinone-d4 has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of cancer treatment. This compound has been shown to be a potent inhibitor of PARP, an enzyme that plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can result in the death of cancer cells. This compound has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.
Another area of research for this compound is in the field of neurodegenerative diseases. PARP has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Inhibition of PARP by this compound has been shown to have neuroprotective effects in preclinical studies, making it a potential treatment for these diseases.
特性
CAS番号 |
1330180-09-0 |
|---|---|
分子式 |
C22H19N3O6 |
分子量 |
425.433 |
IUPAC名 |
2-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
InChIキー |
KUQNYAUTIWQAKY-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O |
同義語 |
2-[[(5S)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



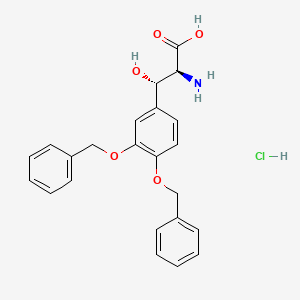

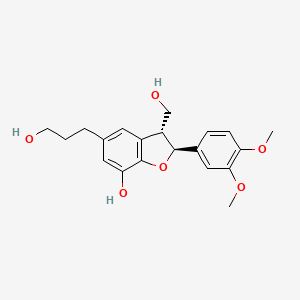
![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)
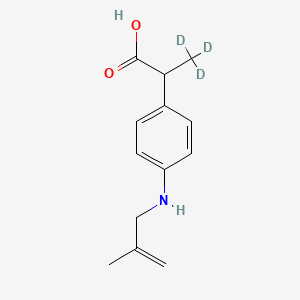
![Sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate](/img/structure/B589421.png)

